Hexbutinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Hexbutinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexbutinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its effects on muscarinic receptors, which play a role in various physiological processes.
Medicine: Research on this compound includes its potential therapeutic applications, particularly in the modulation of muscarinic receptors.
Industry: It is used in the development of new chemical compounds and materials.
Mechanism of Action
Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.
Comparison with Similar Compounds
Hexbutinol is unique in its specific inhibition of muscarinic receptors. Similar compounds include:
Trihexyphenidyl: Another muscarinic receptor antagonist used in the treatment of Parkinson’s disease.
Procyclidine: Used to treat drug-induced parkinsonism and has similar anticholinergic properties.
Biperiden: Another anticholinergic agent used in the management of Parkinson’s disease. This compound stands out due to its specific molecular structure and its particular affinity for muscarinic receptors.
Properties
CAS No. |
117828-61-2 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2 |
InChI Key |
IXXCPZGOFVCPCH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O |
Synonyms |
1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine hexbutinol hexbutinol, (R)-isomer hexbutinol, (S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.